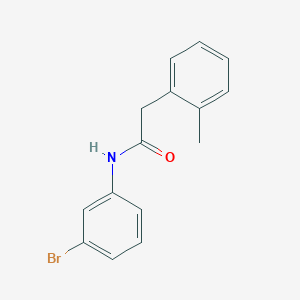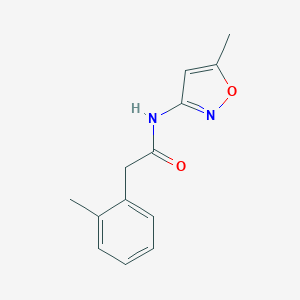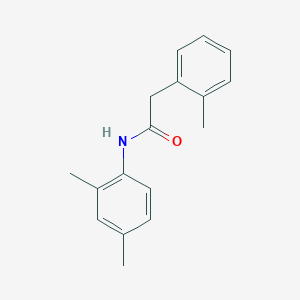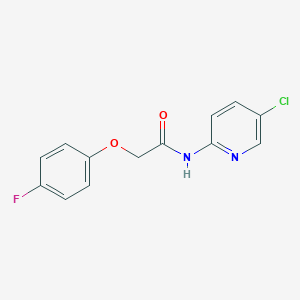
Quinovin
Übersicht
Beschreibung
Quinovin is a bitter crystalline glycoside found especially in cinchona . It belongs to the class of organic compounds known as quinolines, which are characterized by a double-ring structure composed of a benzene and a pyridine ring fused at two adjacent carbon atoms .
Synthesis Analysis
The synthesis of quinoline and its derivatives from α,β-unsaturated aldehydes has been summarized . The review highlights the advances in this area over the past 15 years, focusing on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .
Molecular Structure Analysis
Quinovin has a molecular formula of C36H56O9 . The structure of quinoline, a family member of Quinovin, is composed of a benzene ring and a pyridine ring fused at two adjacent carbon atoms .
Chemical Reactions Analysis
Chemical reactions involving quinoline derivatives have been studied extensively . These reactions often involve changes in the state of matter of β-keto acids esters, which then react with aromatic amines .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Research
Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . Quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research .
Antimalarial Applications
Compounds that contain a quinoline core template show a wide range of therapeutic properties including anti-malarial . Quinoline is used in the synthesis of many anti-malarial drugs such as chloroquine, pyrimethamine, and mefloquine .
Antitumor Applications
Quinoline derivatives display excellent antitumor activities , making them important drug intermediates.
Antimicrobial Applications
Quinoline derivatives also exhibit antimicrobial activities , which render them significant in the development of new antimicrobial drugs.
Antifungal Applications
Quinoline derivatives have been found to possess antifungal properties , contributing to the field of antifungal drug development.
Anti-inflammatory Applications
Quinoline derivatives are known for their anti-inflammatory activities , which makes them valuable in the research and development of anti-inflammatory drugs.
Anti-platelet Aggregation
Quinoline derivatives have shown anti-platelet aggregation activities , which could be beneficial in the treatment of diseases related to blood clotting.
Light Harvesting in Photovoltaic Cells
Quinoline motifs are used in the synthesis of electron-deficient units, such as pyridine, pyrimidine, benzotriazole, thiazole, or quinoxaline moieties, which are used to improve light harvesting in photovoltaic cells .
Wirkmechanismus
Target of Action
Quinovin, also known as Chinovin, is a glucoside isolated from the bark of Cortex chinae and Mitragyna stipulosa . It is a mixture of three glycosides: 60% A (Quinovic acid b-D-quinovoside), 5% B (Cincholic acid b-D-quinovoside), and 30% C (Quinovic acid b-D-glucoside) . The primary target of Quinovin is phosphodiesterase 1 (PDE1) from snake venom . PDE1 plays a crucial role in regulating levels of intracellular cyclic nucleotides, which are key mediators of signal transduction in cells.
Mode of Action
Quinovin inhibits PDE1 in submillimolar concentrations . By inhibiting PDE1, Quinovin prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular levels. This can result in altered signal transduction within the cell, potentially affecting a variety of cellular processes.
Biochemical Pathways
These pathways play roles in a variety of cellular processes, including inflammation, smooth muscle contraction, cardiac function, and neurotransmission .
Pharmacokinetics
Like other quinolones, it is expected to have good bioavailability and to be metabolized in the liver
Result of Action
For example, it may affect smooth muscle relaxation, inflammation, and neurotransmission
Action Environment
It is known that factors such as ph, temperature, and the presence of other substances can affect the activity of many drugs
Safety and Hazards
Eigenschaften
IUPAC Name |
(1S,2R,4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-1,2,6b,9,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H56O9/c1-18-10-15-35(30(40)41)16-17-36(31(42)43)21(25(35)19(18)2)8-9-23-33(6)13-12-24(32(4,5)22(33)11-14-34(23,36)7)45-29-28(39)27(38)26(37)20(3)44-29/h8,18-20,22-29,37-39H,9-17H2,1-7H3,(H,40,41)(H,42,43)/t18-,19+,20-,22+,23-,24+,25+,26-,27+,28-,29+,33+,34-,35+,36-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUOQHFWXBKTHST-DLCGLXBKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C)O)O)O)C)C)C2C1C)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C)O)O)O)C)C)[C@@H]2[C@H]1C)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H56O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinovin | |
CAS RN |
107870-05-3 | |
| Record name | Quinovin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107870053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | QUINOVIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5655DJH94B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 3-[(3,4-dimethoxybenzoyl)amino]-4-methylbenzoate](/img/structure/B240027.png)






![Methyl 4-{[(2-methylphenyl)acetyl]amino}benzoate](/img/structure/B240050.png)
![Ethyl 1-[(3-methylphenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B240054.png)

![5-bromo-N-[4-(diethylamino)-2-methylphenyl]-2-furamide](/img/structure/B240061.png)
![4-Methyl-1-{[3-(trifluoromethyl)phenyl]sulfonyl}piperidine](/img/structure/B240062.png)

![N-[2-methyl-5-(propionylamino)phenyl]propanamide](/img/structure/B240067.png)